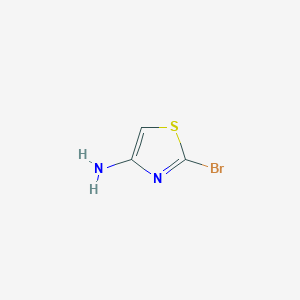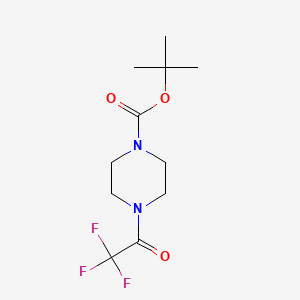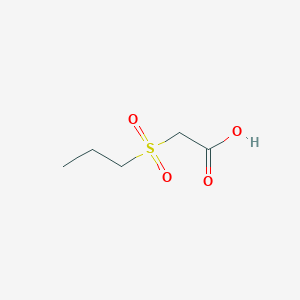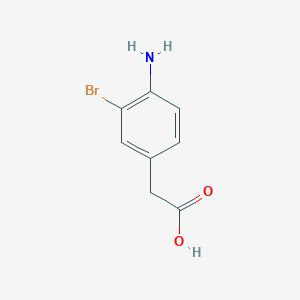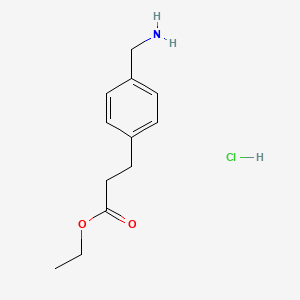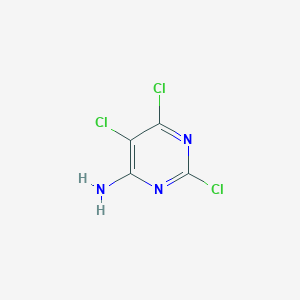
2,5,6-Trichloropyrimidin-4-amine
説明
2,5,6-Trichloropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 in the ring. The specific compound of interest has three chlorine atoms substituted at the 2, 5, and 6 positions of the pyrimidine ring and an amine group at the 4 position.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives involves an aza-Wittig reaction, where phosphoranylideneamino derivatives react with isocyanates to give carbodiimide derivatives, which are further treated with amines or phenols to yield the final compounds . Another method includes the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides to give amides, which can undergo further intramolecular alkylation to form chlorides of partially hydrogenated dipyrimidin-5-ones . Additionally, 4-trichloromethyl-pyrimidin-2-ylamines can be synthesized from the reaction of 4-trichloromethyl-2-chloropyrimidine with ammonium hydroxide or amines10.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed through various analytical techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of a 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was confirmed by X-ray diffraction, which provided detailed information about the crystal system and space group . Similarly, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was determined, revealing the formation of inversion dimers and π-stacking interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(or 2-aryl)amino derivatives by reaction with amines, or into 4-chloro pyrimidines by treatment with SOCl2-DMF . The synthesized chlorides of polycondensed heterocycles from partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines can undergo selective synthesis of free bases, oxidative aromatization, or hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by the substituents on the pyrimidine ring. For example, the introduction of electron-withdrawing groups such as chloro or trifluoromethyl groups can affect the reactivity and stability of the compounds. The crystal structure analysis provides insights into the molecular geometry, which can influence the physical properties such as melting point and solubility . The chemical properties, such as reactivity towards nucleophilic substitution or cyclization reactions, are also determined by the functional groups present in the molecule .
科学的研究の応用
Medical and Pharmaceutical Fields
- Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthetic Organic Chemistry
- Pyrimidines are used in the synthesis of new standard biological components .
- The main sections of the synthesis include: synthesis methods; the reactivities of the substituents linked to the ring carbon and nitrogen atoms; and biological applications .
- The aim of this study is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
Computational Chemistry
- “2,5,6-Trichloropyrimidin-4-amine” can be used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
Research in Antiviral and Psychotherapeutic Activities
- N-heteroaryl substituted adamantane-containing amines, which can be synthesized from compounds like “2,5,6-Trichloropyrimidin-4-amine”, are of substantial interest for their perspective antiviral and psychotherapeutic activities .
- Chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .
- The prototropic equilibrium in these compounds was studied using NMR spectroscopy .
- The introduction of the second amino substituent in 4-amino-6-chloropyrimidine, 2-amino-chloropyrazine, and 1-amino-3-chloroisoquinoline was achieved using Pd (0) catalysis .
Material Sciences
- Pyrimidines can be used in the development of new materials . The light-triggered reaction of 2,5-diaryl tetrazoles with dipolarophiles has been found to be particularly useful due to the excellent stability of the substrates, fast reaction kinetics, and the formation of a highly fluorescent product, which is fundamental for sensing applications .
- In recent years, 2,5-diaryl tetrazoles have been extensively employed, especially for bioorthogonal ligations, to label biomolecules and nucleic acids .
Pharmacokinetics
- “2,5,6-Trichloropyrimidin-4-amine” can be used in pharmacokinetic studies . The physicochemical properties of this compound, such as its number of heavy atoms, fraction Csp3, number of rotatable bonds, number of H-bond acceptors and donors, molar refractivity, TPSA, GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor, Log Kp (skin permeation), and lipophilicity, can be studied .
Safety And Hazards
特性
IUPAC Name |
2,5,6-trichloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDNZPLPEYLLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578852 | |
| Record name | 2,5,6-Trichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trichloropyrimidin-4-amine | |
CAS RN |
28969-60-0 | |
| Record name | 2,5,6-Trichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




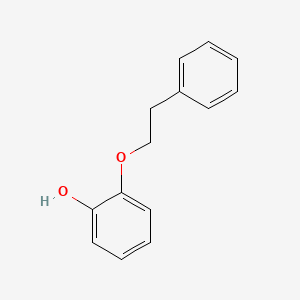




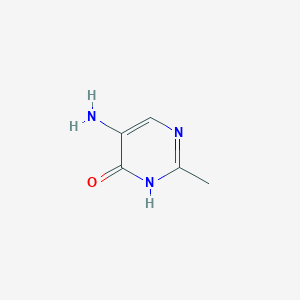
![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)
